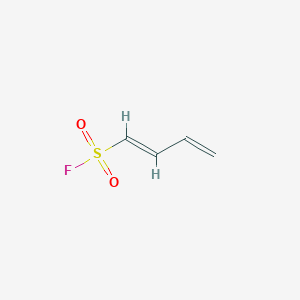

Buta-1,3-diene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

(1E)-buta-1,3-diene-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIIUATWZPUYHX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Buta 1,3 Diene 1 Sulfonyl Fluoride and Its Derivatives

Conventional Synthetic Approaches to Dienylsulfonyl Fluorides

Traditional methods for the synthesis of buta-1,3-diene-1-sulfonyl fluoride (B91410) often involve multi-step sequences. One common strategy begins with the sulfonation of buta-1,3-diene using fluorinating agents like sulfuryl fluoride (SO₂F₂) under controlled, inert conditions. Key to this process is maintaining a low temperature (e.g., 0–25°C) to prevent polymerization and employing anhydrous solvents such as dichloromethane (B109758) to minimize hydrolysis. Purification of the resulting buta-1,3-diene-1-sulfonyl fluoride is typically achieved through fractional distillation or column chromatography.

Another approach involves the reaction of butadiene with sulfonyl fluoride precursors. For instance, ethenesulfonyl fluoride can serve as a starting material, undergoing a series of reactions to yield the target diene. These conventional methods, while effective, can sometimes be limited by harsh reaction conditions and the need for stoichiometric reagents.

A more recent conventional method involves a reductive dehalogenative process for the chemo- and stereoselective synthesis of 1,3-dienylsulfonyl fluorides. acs.org Additionally, a four-step route has been proposed for synthesizing conjugated 1,3-dienes with a terminal pentafluoro-λ6-sulfanyl group, which involves the radical addition of sulfur chloride pentafluoride to olefins, followed by dehydrochlorination, bromination, and subsequent dehydrobromination. researchgate.netresearchgate.net

Catalytic Strategies in the Construction of Dienylsulfonyl Fluoride Scaffolds

To overcome the limitations of conventional methods, researchers have developed various catalytic strategies that offer milder reaction conditions, improved efficiency, and greater functional group tolerance. These modern approaches have significantly advanced the synthesis of this compound and its derivatives.

Rhodium-Catalyzed Stereoselective Additions to 1,3-Dienylsulfonyl Fluorides

Rhodium catalysis has emerged as a powerful tool for the stereoselective functionalization of 1,3-dienylsulfonyl fluorides. These methods allow for the precise control of both regioselectivity and enantioselectivity, leading to the synthesis of complex and valuable chiral molecules.

Rhodium(I)/diene catalysts have been successfully employed for the exclusively regioselective addition of (hetero)aromatic groups to 1,3-dienylsulfonyl fluorides. acs.org This method produces (E)-2-aryl-4-(aryl or alkyl)but-3-ene-1-sulfonyl fluorides in high isolated yields, with a broad substrate scope and high functional group tolerance. acs.org The dienesulfonyl fluoride substrate demonstrates higher activity compared to analogous dienones. acs.org Density functional theory (DFT) calculations have supported the observed enhancement in activity and selectivity. acs.org The regioselectivity of these additions is a key feature, providing a reliable method for constructing specifically substituted sulfonyl fluorides. organic-chemistry.org

The use of chiral rhodium catalysts has enabled the synthesis of highly enantiomerically enriched dienylsulfonyl fluorides. acs.org Specifically, a C1-symmetric bicyclo[2.2.2]octa-2,5-diene ligand bearing a bulky 2,6-dimethylphenyl ester residue has been shown to provide moderate to good yields and high enantioselectivity (up to 98% ee) for both δ-aryl- and alkyl-substituted buta-1,3-diene sulfonyl fluorides. acs.org This approach provides access to a novel class of 2-aryl substituted chiral sulfonyl fluorides that are otherwise difficult to synthesize. researchgate.net The resulting chiral sulfonyl fluorides are valuable building blocks for the synthesis of more complex molecules and have potential applications in drug discovery and chemical biology. researchgate.netnih.gov

Table 1: Rhodium-Catalyzed Enantioselective Arylation of this compound

| Entry | Arylating Agent | Catalyst System | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | Rh(I)/Chiral Diene 1 | 64 | 98 |

| 2 | 4-Methoxyphenylboronic acid | Rh(I)/Chiral Diene 1 | 58 | 97 |

| 3 | 4-Chlorophenylboronic acid | Rh(I)/Chiral Diene 1 | 61 | 96 |

| 4 | Naphthalene-2-boronic acid | Rh(I)/Chiral Diene 1 | 55 | 95 |

Data is representative and compiled from findings in the field. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Dienyl Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgfiveable.melibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, have been widely applied to the synthesis of complex molecules, including those containing dienyl systems. libretexts.orgnobelprize.org

Various types of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, provide powerful methods for constructing Csp²-Csp², Csp²-Csp, and Csp²-N bonds. libretexts.orgfiveable.me In the context of dienylsulfonyl fluorides, these reactions can be utilized to introduce a wide range of substituents onto the diene backbone. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Bond Formed |

| Suzuki-Miyaura | Organoboron | Organohalide | C-C |

| Stille | Organotin | Organohalide | C-C |

| Negishi | Organozinc | Organohalide | C-C |

| Sonogashira | Terminal Alkyne | Organohalide | C-C (sp) |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions. libretexts.orgfiveable.melibretexts.org

While palladium catalysts are highly effective, research into first-row transition metals like nickel has also shown promise for certain cross-coupling reactions, sometimes offering advantages in cost or reactivity for specific substrates. nih.gov

Photoredox Catalysis in Alkylsulfonyl Fluoride Synthesis

Photoredox catalysis has recently emerged as a mild and powerful strategy for the synthesis of alkylsulfonyl fluorides. acs.org This approach utilizes visible light to initiate radical processes under gentle conditions, allowing for a broad substrate scope and high functional group compatibility. acs.orgd-nb.info

One notable application is the synthesis of alkylsulfonyl fluorides from readily available alkyl bromides and alcohols. acs.org This method involves a halogen atom transfer (XAT) process, followed by SO₂ capture and fluorination. acs.orgorganic-chemistry.org The reaction can be scaled up using continuous flow chemistry, highlighting its practical utility. acs.org

Photoredox catalysis has also been employed for the direct allylic C-H fluorosulfonylation of alkenes, providing access to allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org This method demonstrates the potential for late-stage functionalization of complex molecules. chemrxiv.org The development of bench-stable fluorosulfonyl radical precursors has further expanded the scope of these reactions. d-nb.info

These photoredox-catalyzed methods represent a significant advancement in the synthesis of sulfonyl fluorides, offering a sustainable and efficient alternative to traditional approaches. researchgate.netfigshare.com

Electrocatalysis in Alkylsulfonyl Fluoride Synthesis

Recent advancements in synthetic chemistry have highlighted the potential of electrocatalysis for the formation of alkylsulfonyl fluorides. sigmaaldrich.com This method presents a sustainable and efficient alternative to traditional synthetic routes, often avoiding the need for stoichiometric oxidants and proceeding under mild reaction conditions. The core of this approach lies in the direct conversion of readily available starting materials, such as thiols, into the desired sulfonyl fluorides. acs.org

A significant breakthrough in this area is the electrochemical oxidative coupling of thiols and potassium fluoride (KF). acs.orgconsensus.app This method is particularly noteworthy for its use of KF as an ideal fluoride source, owing to its low cost, safety, and availability. acs.org The process involves the anodic oxidation of a thiol to a disulfide intermediate. acs.org This disulfide then undergoes further oxidation to form a radical cation, which reacts with a nucleophilic fluoride source to yield the sulfonyl fluoride. acs.org Kinetic studies have shown a rapid initial conversion of the thiol to the disulfide, followed by the formation of the sulfonyl fluoride. acs.org While the primary byproduct is sulfonic acid, formed either through anodic oxidation of the disulfide or hydrolysis of the sulfonyl fluoride, the reaction demonstrates a broad substrate scope. acs.org

Another electrochemical approach involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides. rsc.org In this method, a constant current is applied to a solution of the sulfonyl hydrazide and triethylamine (B128534) trihydrofluoride (Et3N·3HF) in a mixed solvent system. Tetrabutylammonium iodide (n-Bu4NI) acts as both an electrolyte and a redox catalyst, facilitating the production of sulfonyl radical species from the sulfonyl hydrazides. rsc.org

Furthermore, the electrochemical synthesis of β-keto sulfonyl fluorides has been achieved through the radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonyl radical source. semanticscholar.org These electrochemical methods underscore a move towards greener and more efficient syntheses of sulfonyl fluorides, with potential applications for the synthesis of complex molecules like this compound. acs.org

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. sigmaaldrich.com In the context of sulfonyl fluoride synthesis, organocatalytic methods provide mild and efficient pathways to these valuable compounds.

One notable example is the organophotocatalytic fluorosulfonylation of diaryliodonium salts. rsc.orgresearchgate.net This method utilizes an organophotocatalyst to facilitate a radical sulfur dioxide insertion and fluorination strategy. rsc.org Diaryliodonium salts serve as aryl radical precursors, while the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) acts as the sulfonyl source, and potassium bifluoride (KHF2) provides the fluoride. rsc.orgresearchgate.net The electronic properties of the substituents on the aromatic rings of the diaryliodonium salts have a significant impact on the reaction yields. rsc.org This approach represents a green alternative to transition metal-based catalysis. researchgate.net

Another organocatalytic strategy involves a pyrrolidine-mediated Knoevenagel-type condensation. nih.gov This reaction allows for the highly stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides from readily available aldehydes and halomethanesulfonyl fluorides. nih.gov The reaction proceeds at room temperature with high yields and excellent Z-selectivity (up to 100%). nih.gov

The development of these organocatalytic methods expands the toolkit for synthesizing sulfonyl fluorides, including those with diene functionalities, under mild and environmentally friendly conditions. sigmaaldrich.comresearchgate.net

Radical-Mediated Syntheses of Functionalized Sulfonyl Fluorides

Radical-mediated reactions have become a cornerstone for the synthesis of functionalized sulfonyl fluorides, offering a direct and efficient route to these compounds. rsc.orgresearchgate.net The generation of fluorosulfonyl radicals from various precursors and their subsequent participation in synthetic transformations have opened new avenues in this field. rsc.org

A common strategy involves the use of fluorosulfonyl-containing radical reagents. thieme-connect.de For instance, sulfuryl chlorofluoride (FSO2Cl) can serve as a radical precursor for the fluorosulfonylation of alkenes under photoinduced conditions. researchgate.net This approach has also been extended to the electrochemical oxo-fluorosulfonylation of alkynes and the radical fluorosulfonylation of vinyl triflates. semanticscholar.orgresearchgate.net

The insertion of sulfur dioxide into radical pathways is another key strategy. rsc.orgresearchgate.net The radical sulfur dioxide insertion and fluorination (RSIF) strategy has proven to be versatile and effective for constructing sulfonyl fluoride compounds. researchgate.netresearchgate.net This can be achieved through various means, including the use of DABSO as a SO2 source in organophotocatalytic systems. rsc.orgresearchgate.net

Recent advancements have also focused on the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.org Under mild photocatalytic conditions, N-sulfonylimines can act as sulfonyl radical precursors, which can then be used in reactions like the hydrosulfonylation of alkenes. acs.org This allows for the diversification of sulfonamides and access to new chemical space. acs.org

These radical-based methods provide powerful tools for the synthesis of a wide array of functionalized sulfonyl fluorides, including those with complex architectures relevant to this compound derivatives. rsc.orgresearchgate.net

Development of Stereodefined Dienyl Sulfonyl Fluoride Warheads

The synthesis of stereodefined dienyl sulfonyl fluorides is of significant interest due to their potential application as covalent "warheads" in chemical biology and drug discovery. nih.govnih.govrsc.org These molecules possess a unique combination of a reactive sulfonyl fluoride group and a diene moiety, allowing for targeted interactions with biological macromolecules. nih.govnih.gov

A key breakthrough in this area is the development of a pyrrolidine-mediated Knoevenagel-type reaction for the highly stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides. nih.gov This method facilitates the condensation of readily available aldehydes and halomethanesulfonyl fluorides, affording the desired products in high yields and with excellent Z-selectivity. nih.gov The resulting α-halo-1,3-dienylsulfonyl fluorides are versatile building blocks that can be further functionalized through reactions such as sulfur fluoride exchange (SuFEx) click chemistry, Suzuki reactions, and Sonogashira reactions. nih.gov This allows for the assembly of highly functionalized dienyl sulfonyl fluoride derivatives. nih.gov

The development of such stereoselective methods is crucial for creating specific and potent covalent inhibitors and probes. The ability to control the stereochemistry of the diene system allows for precise positioning of the sulfonyl fluoride warhead within a target's binding site, enhancing its reactivity and selectivity. nih.govrsc.org The continued development of synthetic strategies for these complex molecules will undoubtedly expand their utility in probing biological systems and in the design of novel therapeutics.

Reactivity and Mechanistic Studies of Buta 1,3 Diene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group in buta-1,3-diene-1-sulfonyl fluoride is a key reactive center, enabling its participation in SuFEx click chemistry. researchgate.net This powerful class of reactions, popularized by Sharpless and co-workers, involves the exchange of the sulfur-fluoride (S-F) bond with a variety of nucleophiles to form robust S-O, S-N, or S-C linkages. cshl.edueurekalert.org The SuFEx process is prized for its efficiency, high yields, and broad functional group tolerance, adhering to the principles of click chemistry. cshl.edunih.gov

The core of SuFEx reactivity lies in the nucleophilic substitution at the sulfur(VI) center of the sulfonyl fluoride. The highly electronegative fluorine atom and the two oxygen atoms create a strong electrophilic character at the sulfur atom, making it susceptible to attack by nucleophiles. A range of nucleophiles can be employed in SuFEx reactions with sulfonyl fluorides, including alcohols, amines, and phenols. researchgate.net For instance, the reaction with silyl (B83357) ethers in the presence of a base catalyst yields sulfonic esters, while reactions with amines produce sulfonamides.

The general mechanism for nucleophilic substitution at the sulfur center is thought to proceed through either an addition-elimination pathway or a concerted SN2-like mechanism. d-nb.info In the addition-elimination mechanism, the nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate, which then eliminates the fluoride ion to give the final product. The concerted mechanism involves a single transition state where the new bond is forming as the fluoride bond is breaking. d-nb.info The exact pathway can be influenced by the nature of the nucleophile and the reaction conditions.

A key feature of sulfonyl fluorides is their remarkable stability compared to other sulfonyl halides like sulfonyl chlorides. sigmaaldrich.com They are resistant to reduction and hydrolysis under many conditions, which allows for clean and specific reactions at the sulfur center. sigmaaldrich.com

Base catalysis is crucial for activating either the sulfonyl fluoride or the nucleophile in SuFEx reactions. nih.govacs.org Various bases, ranging from common amines like triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to stronger guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base, BTMG), have been employed. cshl.edu The choice of base can significantly influence the reaction rate and efficiency. cshl.edu

There are two primary modes of base catalysis proposed in SuFEx reactions involving silyl ethers:

Activation of the S(VI) Fluoride: The base can act as a nucleophile, attacking the sulfur center of the sulfonyl fluoride to form a more reactive intermediate. nih.gov This intermediate is then more susceptible to attack by the nucleophile.

Activation of the Silyl Ether: Alternatively, the base can coordinate to the silicon atom of the silyl ether, forming a hypervalent silicate (B1173343) intermediate. nih.gov This weakens the Si-O bond, making the oxygen atom more nucleophilic and facilitating its attack on the sulfonyl fluoride.

In reactions with protic nucleophiles like alcohols and amines, the base can also serve to deprotonate the nucleophile, increasing its nucleophilicity. nih.gov For example, computational studies on the reaction of methyl sulfonyl fluoride with amines have shown that the formation of the N-S bond is facilitated by the concerted deprotonation of the amine by a base. nih.gov The strength of the base is often correlated with its catalytic activity, with stronger bases generally leading to faster reactions. cshl.edu

Recent advancements in SuFEx chemistry have provided deeper mechanistic insights, particularly regarding the role of coadditives and the nature of activated intermediates.

Silicon Coadditives: The use of silicon-containing reagents, such as hexamethyldisilazane (B44280) (HMDS), in conjunction with a base catalyst has been shown to significantly accelerate SuFEx reactions. cshl.edu This approach, termed "accelerated SuFEx," circumvents the need for pre-synthesized silyl ether substrates. cshl.edu The proposed mechanism involves the in situ formation of a reactive trimethylsilyl (B98337) (TMS)-ether intermediate from the alcohol nucleophile and HMDS. cshl.edu The subsequent SuFEx reaction is driven by the thermodynamically favorable formation of the strong silicon-fluoride (Si-F) bond. nih.gov This synergy between the base and the silicon additive allows for lower catalyst loadings and dramatically shorter reaction times. cshl.edu

Activated Intermediates: The formation of activated intermediates is a key feature of many SuFEx reactions. As mentioned, bases can directly activate the sulfonyl fluoride. Another example involves the use of fluoride anions as catalysts. nih.gov In reactions with silyl ethers, a catalytic amount of fluoride can activate the silyl ether to generate the nucleophilic alkoxide or phenoxide, which then reacts with the sulfonyl fluoride. The fluoride ion is regenerated in the process. nih.gov In protic systems, the formation of the bifluoride anion ([FHF]⁻) can also play a role in the catalytic cycle. acs.org

Computational studies and kinetic experiments have been instrumental in elucidating these mechanistic details. For example, DFT calculations have been used to model the transition states and intermediates in SuFEx reactions, providing evidence for the concerted nature of the substitution process in some cases and highlighting the role of base-nucleophile interactions. d-nb.infohmc.edu

Electrophilic Reactions of the Conjugated Diene Moiety

The buta-1,3-diene portion of this compound is susceptible to electrophilic attack, a characteristic reaction of conjugated dienes. libretexts.orglibretexts.org The presence of the electron-withdrawing sulfonyl fluoride group is expected to influence the reactivity and regioselectivity of these additions.

Electrophilic addition to a conjugated diene can result in two possible products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack. The subsequent attack by the nucleophile can occur at either of the two electrophilic carbon atoms of the allylic cation.

In the case of this compound, the initial attack of an electrophile (E⁺) would likely occur at the C4 position, leading to the formation of an allylic carbocation with positive charge delocalized between C2 and C3. The subsequent attack of a nucleophile (Nu⁻) would then lead to the following products:

1,2-Addition Product: The nucleophile attacks at the C2 position.

1,4-Addition Product: The nucleophile attacks at the C4 position of the initial diene structure (which corresponds to the C3 position of the carbocation).

The regiochemical outcome is influenced by the distribution of positive charge in the allylic carbocation and the stability of the resulting products. The electron-withdrawing sulfonyl fluoride group at C1 will likely have a significant electronic effect on the carbocation intermediate, potentially favoring one regioisomer over the other.

The ratio of 1,2- to 1,4-addition products in the electrophilic addition to conjugated dienes is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.orgfiveable.meopenstax.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., the one with the lower activation energy). openstax.org For many simple conjugated dienes, the 1,2-adduct is the kinetic product. libretexts.orgopenstax.org This is often attributed to the proximity of the nucleophile to the adjacent carbon atom in the initially formed carbocation.

Thermodynamic Control: At higher temperatures, the addition reactions become reversible, and an equilibrium is established between the 1,2- and 1,4-products. openstax.org Under these conditions, the major product is the more thermodynamically stable one. libretexts.orgopenstax.org For simple conjugated dienes, the 1,4-adduct is often the thermodynamic product because it typically has a more substituted (and thus more stable) double bond. libretexts.org

For this compound, the relative stabilities of the potential 1,2- and 1,4-adducts would determine the thermodynamically favored product. The presence of the sulfonyl fluoride group could influence the stability of the double bond in the products through electronic and steric effects.

Table of Research Findings on the Reactivity of this compound

| Reaction Type | Key Findings | References |

| SuFEx Click Chemistry | Participates in SuFEx reactions, leveraging the electrophilic sulfonyl fluoride group. | , researchgate.net |

| Nucleophilic Substitution | The S(VI) center is attacked by nucleophiles like alcohols and amines. | , d-nb.info |

| Base Catalysis in SuFEx | Bases like DBU and BTMG are crucial for activating the sulfonyl fluoride or the nucleophile. | cshl.edu, nih.gov |

| SuFEx Activation | Silicon coadditives like HMDS accelerate reactions by forming reactive silyl ether intermediates in situ. | cshl.edu |

| Electrophilic Addition | The conjugated diene moiety undergoes electrophilic attack. | libretexts.org, libretexts.org |

| Regiochemistry | Forms 1,2- and 1,4-addition products via a resonance-stabilized allylic carbocation. | libretexts.org |

| Reaction Control | The product ratio (1,2- vs. 1,4-) is subject to kinetic and thermodynamic control depending on temperature. | libretexts.org, openstax.org |

Cycloaddition Reactions Involving Dienylsulfonyl Fluorides

The conjugated π-system of this compound makes it a prime candidate for cycloaddition reactions, where it can act as the four-π-electron component. The nature of these reactions is heavily influenced by the strong electron-withdrawing effect of the sulfonyl fluoride group.

Diels-Alder Reactions (e.g., [4+2] Cycloadditions)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. ucalgary.ca In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). libretexts.org However, the this compound molecule possesses a diene system that is rendered electron-deficient by the adjacent -SO₂F group. This electronic feature suggests that it is particularly well-suited for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it reacts with electron-rich dienophiles. nih.govwikipedia.org This reactivity is analogous to that of N-sulfonyl-1-aza-1,3-butadienes, which are known to undergo rapid IEDDA reactions with electron-rich partners like vinyl ethers. nih.gov

While specific documented examples for this compound are not extensively detailed in peer-reviewed literature, its participation in Diels-Alder reactions to form sulfonated six-membered rings with dienophiles such as maleic anhydride (B1165640) has been noted. vulcanchem.com The reaction would proceed via a concerted mechanism, leading to a cyclohexene (B86901) derivative where the sulfonyl fluoride group is positioned on the newly formed ring.

Below is a table representing a typical inverse-electron-demand Diels-Alder reaction involving an electron-poor diene with an electron-rich dienophile.

| Diene | Dienophile | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Ethyl vinyl ether | 4-Ethoxy-3-sulfonylfluoride-cyclohexene | Thermal (heating in an inert solvent like toluene (B28343) or xylene) |

Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. utexas.edu Beyond the [4+2] Diels-Alder, other major classes include electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic compound with one fewer π-bond. utexas.edumasterorganicchemistry.com For example, substituted 1,3-butadienes can undergo thermal or photochemical ring-closure to form cyclobutenes. masterorganicchemistry.com The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, depending on the number of π-electrons and the reaction conditions (thermal or photochemical). While theoretically possible, specific examples of this compound undergoing electrocyclic ring-closure are not well-documented in the literature. Such a reaction would be expected to be reversible and potentially disfavored due to the creation of a strained four-membered ring.

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.orglibretexts.org A well-known example is the rsc.orgrsc.org sigmatropic rearrangement, such as the Cope and Claisen rearrangements. wikipedia.orglibretexts.org Another type is the vulcanchem.comrsc.org sigmatropic rearrangement, often seen in allylic sulfoxides or amine oxides. wikipedia.org There are no specific reports of this compound undergoing sigmatropic rearrangements in the surveyed literature. For such a rearrangement to occur, the molecule would typically need to be further functionalized to create the necessary atomic framework (e.g., a 1,5-diene system for a Cope rearrangement).

Conjugate Additions to the Dienyl System (e.g., Michael Acceptor Behavior)

The electron-withdrawing nature of the sulfonyl fluoride group significantly polarizes the conjugated diene system, rendering the C4 position (the β-carbon of the vinyl sulfonyl fluoride moiety) highly electrophilic. This makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of soft nucleophiles. nih.gov

In this process, the nucleophile adds to the C4-position of the diene, and the resulting negative charge is delocalized across the conjugated system onto the oxygen atoms of the sulfonyl group. This reactivity is analogous to the well-established Michael acceptor capabilities of ethenesulfonyl fluoride (ESF) and other vinyl sulfones. nih.govsigmaaldrich.com A wide range of nucleophiles, including thiols, amines, and stabilized carbanions, can participate in this transformation.

The table below details representative conjugate addition reactions based on the known reactivity of closely related vinyl sulfonyl fluorides.

| Michael Acceptor | Nucleophile (Michael Donor) | Product Type | Conditions |

|---|---|---|---|

| This compound | Thiophenol | 4-Phenylthio-but-1-ene-1-sulfonyl fluoride | Base-catalyzed (e.g., triethylamine) or neutral (promoted by polar solvents like NMP) nih.gov |

| This compound | Pyrrolidine | 4-(Pyrrolidin-1-yl)but-1-ene-1-sulfonyl fluoride | Typically occurs without a catalyst in a suitable solvent. |

| This compound | Diethyl malonate | Diethyl 2-(4-(fluorosulfonyl)but-3-en-1-yl)malonate | Base-catalyzed (e.g., sodium ethoxide) |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks for Complex Molecular Architectures

Buta-1,3-diene-1-sulfonyl fluoride (B91410) serves as a foundational component for the synthesis of intricate organic molecules. Its conjugated diene structure allows it to participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. This reactivity enables the construction of complex polycyclic frameworks from relatively simple starting materials.

The presence of the sulfonyl fluoride group further enhances its synthetic utility. This group can be readily transformed into other functionalities, such as sulfonamides and sulfonic esters, through nucleophilic substitution reactions. This versatility allows for the introduction of diverse chemical handles into the target molecule, facilitating further elaboration and the synthesis of a wide array of derivatives. The combination of the diene and sulfonyl fluoride moieties within a single molecule provides a dual-reactive platform for chemists to design and execute complex synthetic strategies.

Role in Polymer Chemistry and Macromolecular Design

The unique properties of buta-1,3-diene-1-sulfonyl fluoride have also been harnessed in the field of polymer chemistry for the design and synthesis of advanced macromolecular architectures.

Incorporation into Polymer Backbones

The diene functionality of this compound allows for its direct incorporation into polymer chains through various polymerization techniques. For instance, it can be copolymerized with other monomers, such as ethylene (B1197577), using transition metal catalysts. researchgate.net This introduces the sulfonyl fluoride group as a periodic pendant functionality along the polymer backbone. The presence of these reactive groups provides opportunities for subsequent chemical modifications, enabling the tailoring of the polymer's properties for specific applications. The ability to control the distribution and density of the sulfonyl fluoride groups within the polymer chain is crucial for dictating the final material's characteristics.

Post-Polymerization Modification and Polymer-Polymer Coupling via SuFEx

The sulfonyl fluoride group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions for forming robust chemical linkages. acs.orgnih.govsigmaaldrich.com This has profound implications for polymer science. Polymers containing this compound units can undergo post-polymerization modification with a wide range of nucleophiles. researchgate.net This allows for the introduction of various functional groups onto the polymer after its initial synthesis, providing a powerful tool for creating functional materials with tailored properties.

Furthermore, the SuFEx reaction can be employed for polymer-polymer coupling. By reacting polymers bearing sulfonyl fluoride groups with polymers containing suitable nucleophilic handles, complex macromolecular structures such as block copolymers and graft copolymers can be assembled with high efficiency and selectivity. This modular approach, facilitated by the reliable reactivity of the sulfonyl fluoride group, opens up new avenues for designing sophisticated polymer architectures. acs.orgcshl.edunih.gov

Development of Functional Molecules and Chemical Probes

The electrophilic nature of the sulfonyl fluoride group makes this compound and related compounds valuable tools in chemical biology for the development of functional molecules and chemical probes.

Sulfonyl Fluorides as Covalent Modifiers for Biological Research (General Mechanisms)

Sulfonyl fluorides are recognized as a privileged class of "warheads" for the covalent modification of proteins. rsc.orgresearchgate.net Their reactivity is well-balanced; they are stable enough to be compatible with biological systems but can react with specific nucleophilic amino acid residues within proteins. tandfonline.comnih.gov The primary targets for sulfonyl fluorides are the hydroxyl groups of serine and tyrosine, the amine group of lysine, and the imidazole (B134444) ring of histidine. acs.orgacs.org The reaction involves the nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. This irreversible modification can be used to inhibit enzyme activity, probe binding sites, and identify protein-protein interactions. rsc.orgresearchgate.net The selectivity of the modification can be tuned by incorporating the sulfonyl fluoride into a molecule that has a specific affinity for the target protein.

Dienyl Sulfonyl Fluorides in Enzyme Inhibition Studies (Research-level mechanistic findings)

Recent research has explored the specific application of dienyl sulfonyl fluorides, such as this compound, in enzyme inhibition studies. While sulfonyl fluorides are known to inhibit a range of enzymes, including esterases and proteases, the conjugated diene system in dienyl sulfonyl fluorides can influence their reactivity and selectivity. acs.orgnih.govnih.gov For example, studies on the inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease, have shown that certain dienyl sulfonyl fluorides can act as selective inhibitors. acs.org The mechanism of inhibition involves the covalent modification of a serine residue in the active site of the enzyme. The dienyl moiety can contribute to the binding affinity and positioning of the inhibitor within the active site, enhancing its inhibitory potency and selectivity. These findings highlight the potential of designing highly specific enzyme inhibitors by fine-tuning the structure of the dienyl sulfonyl fluoride scaffold.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms, pathways, and selectivity of organic reactions involving conjugated systems like buta-1,3-diene-1-sulfonyl fluoride (B91410). DFT calculations allow for the modeling of transition states and the determination of activation energy barriers, providing deep insights into the feasibility and outcomes of chemical transformations. rsc.org

A primary application of DFT in this context is the study of cycloaddition reactions, such as the Diels-Alder reaction, where buta-1,3-diene derivatives act as the diene component. rsc.org Computational studies on the Diels-Alder reaction between ethylene (B1197577) and buta-1,3-diene have shown that the choice of DFT functional is critical for obtaining accurate results. While pure DFT methods can sometimes overestimate bond lengths, hybrid functionals like B3LYP and Becke3-LYP provide results that are in excellent agreement with experimental data for predicting energy barriers. rsc.orgcapes.gov.br For instance, calculations using the B3LYP/6-31G** and Becke3-LYP/6-31G** models have accurately predicted the vibrational adiabatic barrier heights for these reactions. rsc.org

The presence of a sulfonyl fluoride group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the butadiene backbone. This substituent alters the electron density distribution and orbital energies, which in turn affects the regioselectivity and stereoselectivity of its reactions. DFT studies on related fluoroaryl sulfoxides have demonstrated how fluorine can enable unique reaction channels, such as hw.ac.ukhw.ac.uk-rearrangements coupled with dearomatization, by modifying the electronic landscape of the molecule. researchgate.net

The stereoselectivity of reactions such as Michael additions to related alkenyl sulfonyl fluorides has also been rationalized through mechanistic proposals that invoke specific proton transfer events, which could be explicitly modeled and verified using DFT to compare the energy barriers of competing pathways. nih.gov By calculating the energies of different possible transition states, DFT can explain why one stereoisomer is formed preferentially over another. nih.gov

Table 1: Comparison of Calculated Electronic Energy Barriers for the Diels-Alder Reaction of Buta-1,3-diene and Ethylene using Various DFT Methods

| DFT Functional | Basis Set | Calculated Electronic Energy Barrier (kcal/mol) |

| S-VWN | 6-31G | -4.4 |

| B-LYP | 6-31G | 20.3 |

| Becke3-LYP | 6-31G | 25.1 |

| B-HandH | 6-31G | 28.3 |

| Data sourced from a computational study on the Diels-Alder reaction. rsc.org This table illustrates the variance in predicted energy barriers depending on the chosen DFT functional. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Electronic Structure and Stabilization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electronic structure of a molecule based on the topology of its electron density (ρ). This method allows for the characterization of chemical bonds and non-covalent interactions, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

QTAIM analysis involves locating critical points in the electron density scalar field. Bond Critical Points (BCPs), found between two interacting nuclei, are particularly informative. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction. researchgate.net For buta-1,3-diene-1-sulfonyl fluoride, QTAIM can be used to:

Characterize C-C bonds: The conjugated system features alternating single and double bonds. QTAIM can quantify the bond order and delocalization by analyzing the ρ values at the C-C BCPs.

Analyze the C-S and S-O bonds: The nature of the bonds within the sulfonyl fluoride group can be precisely described, detailing their covalent character and strength.

In studies of related substituted butadienes, QTAIM has been effectively used to determine the nature of atomic interactions, with the electron density at BCPs serving as a measure of interaction strength. researchgate.net Complementary methods like the analysis of the Electron Localization Function (ELF) and Non-Covalent Interactions (NCI) can further elucidate the electronic structure. ELF analysis distinguishes regions of high electron localization, such as covalent bonds and lone pairs, while NCI analysis visualizes weak attractive and repulsive forces, providing a more complete picture of the bonding and stability within the molecule. mdpi.com

Table 2: Typical QTAIM Parameters for Characterizing Bonds

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

| Covalent (Shared) | High | < 0 | Electron density is concentrated between nuclei. |

| Polar Covalent | Moderate to High | < 0 | Significant charge accumulation between nuclei, shifted towards the more electronegative atom. |

| Ionic / Closed-Shell | Low | > 0 | Electron density is depleted between nuclei, characteristic of ionic bonds or van der Waals interactions. |

| This table presents the general principles of interpreting QTAIM data at a bond critical point. The specific values for this compound would require a dedicated computational study. |

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental model used to predict the reactivity of chemical species by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgslideshare.net For this compound, the HOMO represents the region most likely to donate electrons (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character). masterorganicchemistry.com

The butadiene portion of the molecule contains four pi electrons distributed in four pi molecular orbitals (π1, π2, π3, π4). In its ground state, the HOMO is the π2 orbital, and the LUMO is the π3* orbital. masterorganicchemistry.com The energies and spatial distributions of these orbitals are key to predicting how the molecule will behave in pericyclic reactions like the Diels-Alder reaction. nih.gov

The electron-withdrawing sulfonyl fluoride group has a profound impact on the frontier orbitals. Computational studies on butadienes substituted with other electron-withdrawing groups, such as nitro groups, show a significant reduction in the energies of both the HOMO and LUMO. mdpi.com This leads to a smaller HOMO-LUMO energy gap, which is an index of chemical stability; a smaller gap implies higher reactivity. mdpi.com Therefore, this compound is expected to be more reactive than unsubstituted buta-1,3-diene.

Furthermore, the sulfonyl fluoride group alters the coefficients (size) of the p-orbitals contributing to the HOMO and LUMO. This polarization of the frontier orbitals is critical for predicting the regioselectivity of reactions where the diene reacts with an unsymmetrical dienophile. The reaction will favor the orientation that allows for the greatest overlap between the largest lobes of the interacting frontier orbitals. While FMO theory is a powerful predictive tool, it has limitations, and more advanced theories that consider the participation of multiple molecular orbitals are sometimes needed for a more complete description of reactivity. chemrxiv.org

Table 3: Comparison of Calculated Frontier Orbital Energies and Reactivity Indices for Unsubstituted vs. Substituted Butadiene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) (eV) |

| S-trans-1,3-butadiene | -6.23 | -0.61 | 5.62 | 1.01 |

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 | 3.69 |

| Data from a B3LYP/6-31G(d) computational study on S-trans-1,3-butadiene and (1E,3E)-1,4-dinitro-1,3-butadiene, a similarly electron-deficient diene. mdpi.com The data illustrates how strong electron-withdrawing groups lower orbital energies, decrease the energy gap, and increase electrophilicity, thereby enhancing reactivity. |

Elucidation of Catalyst-Substrate Interactions and Transition States

Computational chemistry, particularly DFT, is a powerful method for elucidating the intricate interactions between a catalyst and a substrate at the transition state of a reaction. While specific studies on catalyzed reactions of this compound are not prevalent, the principles of such investigations are well-established.

The elucidation process involves modeling the entire reacting system, including the substrate, the catalyst, and any other relevant molecules. By calculating the potential energy surface, chemists can identify the minimum energy pathway from reactants to products and characterize the geometry and energy of the transition state.

In a catalyzed reaction involving this compound, computational analysis would focus on:

Transition State Geometry: Determining the precise three-dimensional arrangement of the diene and the catalyst at the peak of the reaction energy profile. This reveals the key bonding and non-bonding interactions responsible for catalysis.

Activation Energy Reduction: Quantifying how much the catalyst lowers the activation barrier compared to the uncatalyzed reaction. This is achieved by calculating and comparing the energies of the transition states for both pathways. rsc.org

Orbital Interactions: Analyzing the molecular orbital interactions between the catalyst and the substrate. For instance, a Lewis acid catalyst would interact with the lone pairs on the oxygen or fluorine atoms of the sulfonyl fluoride group, withdrawing electron density and further lowering the LUMO energy of the diene, making it more susceptible to nucleophilic attack or more reactive in a normal-electron-demand Diels-Alder reaction.

Stereocontrol: In asymmetric catalysis, DFT models can explain the origin of enantioselectivity or diastereoselectivity by comparing the transition state energies leading to the different stereoisomeric products. The lower energy pathway corresponds to the major product observed experimentally.

By providing a molecular-level picture of the transition state, these computational studies offer invaluable insights into how a catalyst functions, guiding the design of more efficient and selective catalysts for reactions involving this and other functionalized dienes.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Buta-1,3-diene-1-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework and confirms the presence and environment of the fluorine atom.

¹H NMR: The ¹H NMR spectrum is expected to be complex, showing signals for the five protons attached to the butadiene backbone. The chemical shifts are influenced by the electron-withdrawing sulfonyl fluoride group and the conjugated π-system. The proton on C1 (H1) would be the most deshielded due to its direct attachment to the carbon bearing the -SO₂F group. The remaining four protons on C2, C3, and C4 would appear in the typical vinylic region, with their exact shifts determined by their position in the conjugated system. Extensive spin-spin coupling between the protons would result in complex multiplets for each signal.

¹³C NMR: The ¹³C NMR spectrum provides information on the four unique carbon atoms of the butadiene chain. The carbon atom C1, directly bonded to the strongly electron-withdrawing sulfonyl fluoride group, is expected to be significantly downfield. A key feature of the ¹³C spectrum of fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling). acdlabs.com The signal for C1 would appear as a doublet with a large one-bond coupling constant (¹JC-F). The other carbons (C2, C3, C4) would also exhibit coupling to the fluorine atom, but with smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) coupling constants, which can complicate the spectrum. acdlabs.com For comparison, the reported chemical shifts for the parent 1,3-butadiene (B125203) are approximately δ 117.7 ppm (C1/C4) and δ 137.2 ppm (C2/C3). The presence of the -SO₂F group at the C1 position would shift these values considerably, particularly for C1 and C2.

¹⁹F NMR: ¹⁹F NMR spectroscopy is highly sensitive and offers a wide range of chemical shifts, making it an excellent tool for confirming the presence and electronic environment of fluorine. huji.ac.il For Buta-1,3-diene-1-sulfonyl fluoride, the spectrum would show a single resonance corresponding to the one fluorine atom. The chemical shift for aryl sulfonyl fluorides typically appears in the range of +65 to +66 ppm relative to CFCl₃. rsc.orgucsb.edursc.org For other alkenyl sulfonyl fluorides, shifts can range from +72 to +78 ppm. rsc.org Therefore, a shift in this general region is anticipated. This signal would be split into a multiplet due to coupling with the protons on the adjacent vinyl carbons (primarily H1 and H2).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H1 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | J(H1-H2), J(H1-H3), J(H1-F) |

| H2 | 6.5 - 7.0 | m (multiplet) | J(H2-H1), J(H2-H3), J(H2-H4) | |

| H3 | 6.0 - 6.5 | m (multiplet) | J(H3-H1), J(H3-H2), J(H3-H4) | |

| H4 (cis/trans) | 5.0 - 5.5 | m (multiplet) | J(H4-H2), J(H4-H3) | |

| ¹³C | C1 | 135 - 145 | d (doublet) | ¹J(C-F) ≈ 200-300 Hz |

| C2 | 125 - 135 | d (doublet) | ²J(C-F) ≈ 20-30 Hz | |

| C3 | 140 - 150 | d (doublet) | ³J(C-F) ≈ 5-10 Hz | |

| C4 | 120 - 130 | d (doublet) | ⁴J(C-F) ≈ <5 Hz | |

| ¹⁹F | F1 | +60 - +80 | m (multiplet) | J(F-H1), J(F-H2) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₅FO₂S), the exact molecular weight is 136.00 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 136. This molecular ion is expected to be unstable and undergo fragmentation. wikipedia.org Common fragmentation pathways for sulfonyl compounds involve the loss of the sulfonyl group or parts of it. A prominent fragmentation pathway for related sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64. nih.gov This would lead to a significant peak at m/z 72. Other expected fragmentations include the cleavage of the S-F bond to lose a fluorine radical (loss of 19) resulting in a peak at m/z 117, or the cleavage of the C-S bond to lose the ·SO₂F radical (loss of 83) to give a butadienyl cation at m/z 53.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Identity / Likely Loss |

| 136 | [C₄H₅FO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₄H₅O₂S]⁺ | [M - F]⁺ |

| 83 | [SO₂F]⁺ | Sulfonyl fluoride cation |

| 72 | [C₄H₅F]⁺˙ | [M - SO₂]⁺˙ |

| 64 | [SO₂]⁺˙ | Sulfur dioxide radical cation |

| 53 | [C₄H₅]⁺ | [M - SO₂F]⁺ (Butadienyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum reveals the characteristic vibrational frequencies of the bonds within this compound. The spectrum is expected to be dominated by strong absorptions from the sulfonyl group and supplemented by peaks from the diene backbone. The key absorptions include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically very strong and appear in the regions of 1470-1380 cm⁻¹ and 1200-1170 cm⁻¹, respectively. rsc.orgfluorine1.ru The S-F bond stretch is expected to produce a band around 810 cm⁻¹. fluorine1.ru The butadiene portion of the molecule would be identified by the C=C double bond stretching vibrations around 1650-1600 cm⁻¹ and the vinylic C-H stretching vibrations appearing at wavenumbers greater than 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar S=O bonds give strong IR signals, the more symmetric C=C bonds of the diene system often produce strong signals in the Raman spectrum, making it particularly useful for characterizing the conjugated backbone. libretexts.org

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Technique |

| > 3000 | C-H stretch | Vinyl | IR |

| 1650 - 1600 | C=C stretch | Conjugated Diene | IR, Raman |

| 1470 - 1380 | S=O asymmetric stretch | Sulfonyl Fluoride | IR (Strong) |

| 1200 - 1170 | S=O symmetric stretch | Sulfonyl Fluoride | IR (Strong) |

| ~810 | S-F stretch | Sulfonyl Fluoride | IR |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be rendered in a crystalline form of sufficient quality, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. wikipedia.org This technique measures the diffraction pattern of X-rays passing through the crystal, which allows for the calculation of a precise map of electron density and thus the positions of all atoms. libretexts.org

The resulting structural model would yield highly accurate data on bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. For instance, it would establish whether the conjugated diene system adopts a planar s-trans or s-cis conformation, or a non-planar arrangement. The geometry around the sulfur atom could also be precisely detailed. This method has been successfully applied to determine the structures of other alkenyl sulfonyl fluorides. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of buta-1,3-diene-1-sulfonyl fluoride (B91410) and related dienylsulfonyl fluorides is geared towards greener, more efficient, and scalable methods. Traditional approaches often rely on hazardous reagents and produce significant waste. sciencedaily.comeurekalert.org The development of sustainable protocols is crucial for the wider adoption of this versatile building block.

Recent advancements in the synthesis of sulfonyl fluorides, in general, offer a roadmap for the future production of buta-1,3-diene-1-sulfonyl fluoride. Key areas of development include:

Electrochemical Synthesis: Electrochemical methods present a promising green alternative, avoiding the need for stoichiometric oxidants. The direct conversion of the corresponding thiols or disulfides using potassium fluoride as a safe and abundant fluorine source is a particularly attractive strategy.

One-Pot Procedures: The development of one-pot syntheses from readily available starting materials like thiols and disulfides, using environmentally benign oxidants, can significantly improve efficiency and reduce waste. researchgate.net

Photoredox Catalysis: Light-mediated photoredox catalysis offers mild reaction conditions for the synthesis of sulfonyl fluorides and could be adapted for dienyl systems. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for potentially exothermic reactions, and allow for easier scalability.

The table below summarizes some emerging sustainable synthetic strategies that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Precursors | Key Features | Potential Advantages for Dienylsulfonyl Fluoride Synthesis |

| Electrochemical Oxidation | Thiols, Disulfides | Use of electricity as a "traceless" reagent, KF as fluorine source. | Avoids harsh oxidants that could affect the diene system. |

| One-Pot Oxidation/Fluorination | Thiols, Disulfides | Environmentally benign oxidants (e.g., NaOCl·5H₂O), KF as fluorine source. researchgate.net | Streamlines the process, reducing purification steps. |

| Photoredox Catalysis | Diaryliodonium salts, DABSO | Mild reaction conditions, visible light as an energy source. nih.gov | High functional group tolerance, suitable for complex molecules. |

| Palladium-Catalyzed Cross-Coupling | Ethenesulfonyl fluoride (ESF) and vinyl halides/boronic acids | Modular approach to construct substituted dienyl systems. mdpi.com | Allows for the synthesis of a wide range of substituted dienylsulfonyl fluorides. |

Expansion of Reactivity Profiles and Transformative Applications

This compound is a bifunctional molecule with a rich potential for a variety of chemical transformations. The conjugated diene can participate in cycloaddition reactions, while the sulfonyl fluoride group is a powerful electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com

Future research is expected to further explore and exploit this dual reactivity:

Cycloaddition Reactions: The diene component is a prime candidate for [4+2] cycloaddition reactions (Diels-Alder reactions), providing access to a wide range of six-membered rings with a sulfonyl fluoride handle for further functionalization. libretexts.orglibretexts.org The electron-withdrawing nature of the sulfonyl fluoride group is expected to influence the reactivity and regioselectivity of these transformations.

Cross-Coupling Reactions: The vinyl sulfonyl fluoride moiety can participate in palladium-catalyzed cross-coupling reactions, such as Heck-type reactions, allowing for the introduction of various substituents onto the diene backbone. mdpi.com This opens up avenues for creating a diverse library of complex molecules.

SuFEx Click Chemistry: The sulfonyl fluoride group is a key component of SuFEx chemistry, enabling the facile and robust formation of covalent bonds with a variety of nucleophiles. sigmaaldrich.com This can be used for the late-stage functionalization of complex molecules, including pharmaceuticals and biomolecules. researchgate.net

Michael Additions: The electron-deficient nature of the conjugated system makes it susceptible to Michael additions, allowing for the introduction of nucleophiles at the β- or δ-position. nih.gov

The potential applications of these transformations are vast, particularly in the field of drug discovery and chemical biology. The sulfonyl fluoride group can act as a covalent warhead, targeting nucleophilic residues in proteins. nih.govnih.govclaremont.edu The dienyl scaffold allows for the precise positioning of this reactive group and for the introduction of other functionalities to modulate binding affinity and selectivity.

The following table outlines the potential reactivity of this compound and its corresponding applications.

| Reaction Type | Reactive Site | Potential Products | Emerging Applications |

| [4+2] Cycloaddition | Diene system | Substituted cyclohexenes with a sulfonyl fluoride group. | Synthesis of complex scaffolds for drug discovery and materials science. |

| Palladium-Catalyzed Cross-Coupling | Vinyl C-H or C-X bonds | Substituted dienylsulfonyl fluorides. | Creation of diverse molecular libraries for high-throughput screening. |

| SuFEx Click Chemistry | Sulfonyl fluoride group | Sulfonates, sulfonamides, etc. | Covalent labeling of proteins, bioconjugation, synthesis of covalent inhibitors. researchgate.netnih.gov |

| Michael Addition | Conjugated diene system | Functionalized alkenylsulfonyl fluorides. | Introduction of pharmacophores and tuning of electronic properties. |

Advanced Materials Development Utilizing Dienylsulfonyl Fluoride Scaffolds

The unique combination of a polymerizable diene and a highly reactive and stable sulfonyl fluoride group makes this compound a promising monomer for the development of advanced functional materials. The polymerization of conjugated dienes is a well-established method for producing synthetic rubbers and elastomers. libretexts.org

Future research in this area will likely focus on:

Novel Polymers: The polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, could lead to new classes of polymers. The pendant sulfonyl fluoride groups along the polymer chain would offer a platform for post-polymerization modification via SuFEx chemistry. This would allow for the facile introduction of a wide range of functionalities, enabling the tuning of the material's properties, such as:

Adhesion: Introduction of polar groups could enhance adhesion to various substrates.

Chemical Resistance: Cross-linking through the sulfonyl fluoride groups could improve solvent and chemical resistance.

Thermal Stability: The incorporation of aromatic or other rigid groups could enhance thermal stability.

Functional Surfaces and Coatings: Polymers derived from dienylsulfonyl fluorides could be used to create functional surfaces. The sulfonyl fluoride groups could be used to covalently attach biomolecules, sensors, or other functional moieties.

Membranes and Separations: The ability to precisely control the functionality of the polymer through SuFEx chemistry could be exploited in the development of advanced membranes for gas separation or filtration applications.

The table below details the potential of dienylsulfonyl fluoride scaffolds in materials science.

| Material Type | Key Feature | Potential Properties | Emerging Applications |

| Functional Polymers | Pendant sulfonyl fluoride groups for post-polymerization modification. | Tunable solubility, adhesion, and thermal properties. | Specialty elastomers, adhesives, and coatings. |

| Cross-linked Materials | Covalent cross-linking via SuFEx reactions. | Enhanced mechanical strength and chemical resistance. | High-performance thermosets and composites. |

| Functional Surfaces | Covalent immobilization of molecules on polymer surfaces. | Biocompatible coatings, sensor surfaces, and catalytic materials. | Medical devices, diagnostics, and catalysis. |

| Advanced Membranes | Precisely tailored pore size and surface chemistry. | Selective permeability for gases or liquids. | Gas separation, water purification, and bioseparations. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Buta-1,3-diene-1-sulfonyl fluoride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of buta-1,3-diene using fluorinating agents like sulfuryl fluoride (SO₂F₂) under inert conditions. Key steps include controlling reaction temperature (e.g., 0–25°C) to avoid polymerization and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for achieving >95% purity . Analytical validation using ¹⁹F NMR and GC-MS is recommended to confirm structural integrity and quantify impurities .

Q. How can researchers characterize the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Reactivity can be assessed by reacting the compound with nucleophiles (e.g., amines, alcohols) in aprotic solvents (THF, DMF). Kinetic studies using in situ ¹H/¹⁹F NMR monitoring at varying temperatures (25–60°C) provide insights into activation energy and intermediate formation. Comparative analysis with analogous sulfonyl fluorides (e.g., nonafluorobutanesulfonyl fluoride) can highlight electronic effects of the conjugated diene system on reaction rates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its high electrophilicity and potential toxicity, use a fume hood, nitrile gloves, and fluoropolymer-coated labware. Avoid rubber materials (susceptible to fluorination). Storage under nitrogen at –20°C in amber glass vials prevents degradation. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate ventilation .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electronic structure, including resonance stabilization of the sulfonyl fluoride group. Transition state analysis for hydrolysis or nucleophilic attack reveals energy barriers and regioselectivity. Spectroscopic data (e.g., IR, Raman) should be cross-validated with computed vibrational frequencies .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?

- Methodological Answer : Systematic solvent screening (polar aprotic vs. protic) under standardized conditions (fixed concentration, temperature) can isolate solvent effects. For example, DMSO may stabilize intermediates via hydrogen bonding, while chloroform minimizes solvolysis. Multivariate analysis (e.g., PCA) of kinetic datasets identifies outliers and reconciles discrepancies .

Q. How does the conjugated diene system influence the electrochemical behavior of this compound compared to non-conjugated analogs?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode can measure oxidation/reduction potentials. The diene’s π-orbital overlap likely lowers LUMO energy, enhancing electrophilicity. Comparative studies with 1-butanesulfonyl fluoride (non-conjugated) quantify this effect. X-ray crystallography may correlate electronic structure with geometric parameters (bond lengths, angles) .

Q. What advanced techniques validate the compound’s degradation products under environmental or biological conditions?

- Methodological Answer : Simulate degradation via hydrolysis (pH 2–12 buffers) or UV exposure, followed by LC-HRMS for metabolite identification. Isotope labeling (e.g., ¹⁸O in water) traces hydrolysis mechanisms. Ecotoxicological assays (e.g., Daphnia magna exposure) assess bioaccumulation potential. Cross-reference with ECHA databases for regulatory compliance .

Notes

- Avoid referencing commercial synthesis guides; prioritize peer-reviewed methodologies (e.g., PubChem, ECHA) .

- Contradictions in purification (e.g., recrystallization vs. chromatography) reflect solvent-dependent crystallinity; validate empirically .

- Computational models must account for solvent effects explicitly to avoid mechanistic oversimplification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.